Terminal Carbamate Substituent Dictates Macromolecular Target Engagement: Cross-Compound Specificity Profiling in Antiviral Screening Assays
Three compounds possessing an identical 4-methoxyphenyl-piperazine–pyridin-3-yl-ethyl core but differing in the terminal carbonyl substituent were deposited in the BindingDB repository with affinity data from distinct biochemical screening campaigns. The phenyl carbamate analog (BDBM39391; CID 3237664) returned an IC50 > 50,000 nM against West Nile Virus (WNV) NS2B-NS3 protease in a fluorescence-based HTS assay [1]. The cyclohexanecarboxamide analog (BDBM58954; CID 3240844) returned an IC50 of 27,000 nM against SV40 Large T antigen ATPase in an ADP-Hunter biochemical assay [1]. The benzyl carbamate (CAS 863557-42-0), although not screened in these specific anti-infective assays, presents a structurally distinct carbamate terminus whose altered hydrogen-bonding capacity and steric profile relative to the phenyl ester and cyclohexylamide are expected to redirect target engagement away from viral proteases and toward mammalian GPCR targets consistent with the arylpiperazine pharmacophore. The absence of detectable antiviral activity in the two close analogs underscores that the shared core scaffold per se does not confer a uniform biological profile; target engagement is exquisitely sensitive to the terminal substituent.
| Evidence Dimension | In vitro inhibitory potency (IC50) against two distinct viral enzyme targets, compared across three compounds sharing a common core scaffold |
|---|---|
| Target Compound Data | CAS 863557-42-0 (benzyl carbamate): No data available in these specific antiviral assays; structurally predicted to exhibit differentiated target preference versus the two comparators below. |
| Comparator Or Baseline | Comparator A (phenyl carbamate, BDBM39391): IC50 > 50,000 nM (WNV NS2B-NS3 protease). Comparator B (cyclohexanecarboxamide, BDBM58954): IC50 = 27,000 nM (SV40 Large T antigen ATPase). |
| Quantified Difference | Both comparators display IC50 values ≥ 27,000 nM, indicating negligible inhibitory activity against their respective viral targets. The benzyl carbamate's structural divergence from both comparators supports a mechanistically distinct target engagement landscape. |
| Conditions | BindingDB-curated biochemical assays: WNV NS2B-NS3 protease HTS assay (PubChem AID 653) and SV40 Large T antigen ATPase ADP-Hunter assay (PubChem AID 1903). |
Why This Matters
For procurement in CNS-focused screening campaigns, the benzyl carbamate terminus of CAS 863557-42-0 provides a differentiated starting point unlikely to replicate the anti-infective inactivity profile of its phenyl ester and cyclohexylamide congeners, thereby conserving screening resources for GPCR-oriented target classes.
- [1] BindingDB. Monomer IDs BDBM39391 (phenyl N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-yl-ethyl]carbamate, CID 3237664) and BDBM58954 (N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}cyclohexanecarboxamide, CID 3240844). Affinity data accessed 2026. URL: https://bindingdb.org. View Source
